molecular formula C9H13NO2S B1320387 [5-(Morpholin-4-yl)thiophen-2-yl]methanol CAS No. 910036-90-7

[5-(Morpholin-4-yl)thiophen-2-yl]methanol

Cat. No. B1320387
CAS RN: 910036-90-7
M. Wt: 199.27 g/mol
InChI Key: ARHCBVQYTBJJPS-UHFFFAOYSA-N
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Description

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .


Synthesis Analysis

A green approach to corrosion inhibition of mild steel in hydrochloric acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was investigated . This compound was synthesized by one-step multicomponent reactions, which are regarded as environmentally friendly due to their high reaction yield and lower reaction time .


Molecular Structure Analysis

The molecular structure of 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE consists of a morpholine ring attached to a thiophene ring via a methylene bridge .


Chemical Reactions Analysis

The compound 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution . The inhibition efficiency increases with an increase in the concentration of the inhibitor .


Physical And Chemical Properties Analysis

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including those with a morpholinyl substituent, have been studied for their potential anticancer properties. The structural analogy to naturally occurring compounds allows these molecules to interact with various biological targets. They can act as inhibitors or modulators of cancer cell growth and have been a subject of interest in the development of new chemotherapeutic agents .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives make them valuable in the treatment of pain and inflammatory diseases. By modulating inflammatory pathways and reducing the production of pain-inducing mediators, these compounds can provide relief from chronic and acute inflammatory conditions .

Antimicrobial Activity

Thiophene compounds have shown effectiveness against a range of microbial pathogens. Their ability to disrupt microbial cell walls or interfere with essential enzymes makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are integral to the advancement of organic semiconductors. Their electronic properties are tunable, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This has implications for the development of flexible and lightweight electronic devices .

Corrosion Inhibition

Industrial applications of thiophene derivatives include their use as corrosion inhibitors. These compounds can form protective layers on metal surfaces, preventing oxidative damage and prolonging the life of various metal components in harsh environments .

Antihypertensive Effects

Some thiophene derivatives have been explored for their cardiovascular effects, particularly in lowering blood pressure. They may act on specific receptors or ion channels to induce vasodilation and reduce the strain on the heart, which is beneficial for managing hypertension .

Anti-atherosclerotic Properties

The anti-atherosclerotic potential of thiophene derivatives is another area of interest. By influencing lipid metabolism or acting on inflammatory pathways, these compounds could help prevent the development of atherosclerosis, a major risk factor for cardiovascular diseases .

Dental Anesthetics

Thiophene derivatives have been used in dental medicine as local anesthetics. Their pharmacological profile allows them to block voltage-gated sodium channels, providing effective pain management during dental procedures .

Mechanism of Action

The inhibition effect of the compound on the corrosion of mild steel was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements . The results showed that the compound is a mixed-type inhibitor .

properties

IUPAC Name

(5-morpholin-4-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCBVQYTBJJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588121
Record name [5-(Morpholin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910036-90-7
Record name [5-(Morpholin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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